molecular formula C25H17BrN4O6 B11525309 N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide

N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide

Cat. No.: B11525309
M. Wt: 549.3 g/mol
InChI Key: QZVHFSSRHCFEKX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is a complex organic compound that features a bromophenyl group, dinitro groups, and a phenoxyphenylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The bromophenyl group is introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide structure through the reaction of the bromophenyl-dinitro compound with an amine derivative, such as 4-phenoxyphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can damage cellular components. The bromophenyl and phenoxyphenylamino groups may interact with biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)benzamide: Lacks the dinitro and phenoxyphenylamino groups, making it less complex and potentially less active in certain applications.

    N-(4-bromophenyl)-3,5-dinitrobenzamide: Similar in structure but lacks the phenoxyphenylamino group, which may affect its reactivity and applications.

    N-(4-phenoxyphenyl)-3,5-dinitrobenzamide: Similar but lacks the bromophenyl group, which may influence its chemical properties and biological activity.

Uniqueness

N-(4-bromophenyl)-3,5-dinitro-4-[(4-phenoxyphenyl)amino]benzamide is unique due to the combination of bromophenyl, dinitro, and phenoxyphenylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

Molecular Formula

C25H17BrN4O6

Molecular Weight

549.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3,5-dinitro-4-(4-phenoxyanilino)benzamide

InChI

InChI=1S/C25H17BrN4O6/c26-17-6-8-19(9-7-17)28-25(31)16-14-22(29(32)33)24(23(15-16)30(34)35)27-18-10-12-21(13-11-18)36-20-4-2-1-3-5-20/h1-15,27H,(H,28,31)

InChI Key

QZVHFSSRHCFEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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